Pinacyanol chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

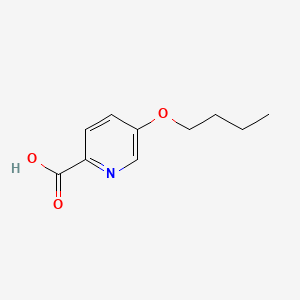

Pinacyanol chloride, also known as quinaldine blue, is a cyanine dye. It is an organic cation typically isolated as the chloride or iodide salts. The compound is widely recognized for its vibrant blue color and is used in various scientific and industrial applications .

作用机制

Target of Action

Pinacyanol chloride, also known as Quinaldine Blue, is a symmetric trimethinecyanine dye . It is primarily used as a histological stain . The compound’s primary targets are bacterial polysaccharides .

Mode of Action

This compound interacts with its targets by inducing respiratory immunogenicity . It has two absorption maximums at 605nm and 550nm, which are known as α and β bands respectively .

Biochemical Pathways

The compound affects the aggregation behavior in aqueous solutions . At a concentration of 0.7 mM, H-aggregates are detected that are characterized by a broad absorption band centered at ∼511 nm . The kinetics of J-aggregation depends on the dye concentration and the route of sample preparation, but can also be enhanced by shear stress .

Pharmacokinetics

It is known that the compound forms mesoscopic h- and j-aggregates in aqueous solution . The aggregation behavior of the cationic this compound in aqueous solution is investigated using absorption and linear dichroism spectroscopies, optical microscopy, and cryogenic transmission electron microscopy (cryo-TEM) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of respiratory immunogenicity . The compound is also used in the study of bacterial polysaccharides .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of the compound and the presence of shear stress . The compound’s aggregation behavior, which is central to its mode of action, is affected by these factors .

生化分析

Biochemical Properties

Pinacyanol chloride plays a significant role in biochemical reactions, particularly in the study of bacterial polysaccharides and as a histological stain . It interacts with various biomolecules, including nucleic acids and proteins. The dye binds to nucleic acids through intercalation, where it inserts itself between the base pairs of DNA or RNA. This interaction is primarily driven by electrostatic forces and hydrophobic interactions . Additionally, this compound has been shown to induce respiratory immunogenicity, highlighting its potential impact on immune responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The dye’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting the transcription and translation processes. Furthermore, this compound’s ability to induce respiratory immunogenicity suggests that it may play a role in modulating immune cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye intercalates into nucleic acids, disrupting the normal structure and function of DNA and RNA . This intercalation can inhibit or activate specific enzymes involved in nucleic acid metabolism, leading to changes in gene expression. Additionally, this compound’s interaction with proteins may affect their stability and function, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate nucleic acid metabolism . The dye’s intercalation into nucleic acids can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye’s localization and accumulation can be influenced by its binding affinity to nucleic acids and proteins, affecting its overall distribution within the cell .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to nucleic acids . The dye’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles . This localization is crucial for its role in modulating gene expression and cellular metabolism .

准备方法

Pinacyanol chloride is synthesized from 2-methylquinoline through a series of chemical reactions:

Quaternization: 2-methylquinoline is quaternized with ethyl chloride or ethyl iodide.

Condensation: The resulting product undergoes condensation with formaldehyde.

Oxidation: The leuco intermediate formed is then oxidized to yield this compound.

化学反应分析

Pinacyanol chloride undergoes several types of chemical reactions:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Substitution: The compound can participate in substitution reactions, particularly with halides.

Aggregation: In aqueous solutions, this compound forms mesoscopic H- and J-aggregates.

Common reagents and conditions for these reactions include formaldehyde for condensation and various oxidizing agents for the oxidation step. The major product formed is the blue dye this compound.

科学研究应用

Pinacyanol chloride has a wide range of applications in scientific research:

Histological Stain: It is widely used as a histological stain in biological studies.

Study of Bacterial Polysaccharides: The compound is used to study bacterial polysaccharides.

Electrophotography: Historically, it has been used as a sensitizer in electrophotography.

Respiratory Immunogenicity: Exposure to this compound induces respiratory immunogenicity.

相似化合物的比较

Pinacyanol chloride belongs to the class of symmetric trimethinecyanine dyes. Similar compounds include:

- 1,1’-Diethyl-2,2’-carbocyanine chloride

- 1,1’-Diethyl-4,4’-carbocyanine iodide

- 3,3’-Diethylthiacarbocyanine iodide

- 3,3’-Diethyloxacarbocyanine iodide

Compared to these compounds, this compound is unique due to its specific absorption properties and its widespread use in histological staining and electrophotography.

属性

CAS 编号 |

2768-90-3 |

|---|---|

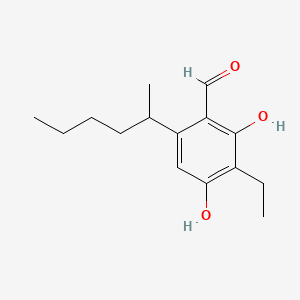

分子式 |

C25H25ClN2 |

分子量 |

388.9 g/mol |

IUPAC 名称 |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride |

InChI |

InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI 键 |

FVMNARAKYNRZID-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |

手性 SMILES |

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Cl-] |

规范 SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |

| 2768-90-3 | |

物理描述 |

Bright blue-green solid; [Merck Index] |

Pictograms |

Irritant |

相关CAS编号 |

14124-47-1 (tosylate) 605-91-4 (iodide) |

同义词 |

1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

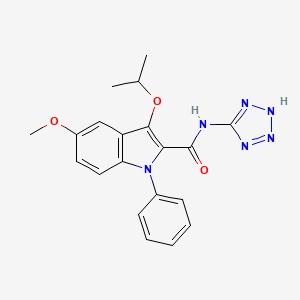

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)